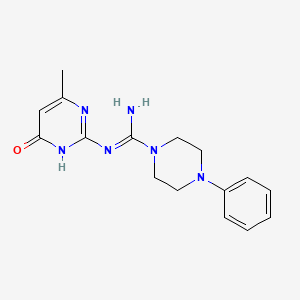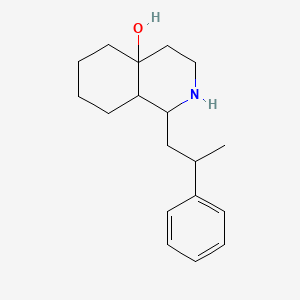
N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has a molecular weight of 468.39 g/mol.
Mechanism of Action
N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide works by binding to the bromodomain of BRD9, thereby inhibiting its activity. This leads to a decrease in the expression of genes that are regulated by BRD9, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can reduce tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its specificity for BRD9, which reduces the potential for off-target effects. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the identification of other potential targets for the compound, which could expand its therapeutic potential. Another area of research is the development of more soluble derivatives of the compound, which could improve its usability in experiments. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for BRD9 and its potential therapeutic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.
Synthesis Methods
N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction between 4-bromo-2,6-dimethylphenylamine and ethyl 2-bromoacetate to form N-(4-bromo-2,6-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-isopropyl-5-methylphenol in the presence of a base to produce the final product, this compound.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied for its potential applications in various scientific research areas. One of the primary applications is in the field of drug discovery, where it has been identified as a potential inhibitor of bromodomain-containing protein 9 (BRD9). BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression. Inhibition of BRD9 has been shown to have therapeutic potential in various diseases, including cancer.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-12(2)17-7-6-13(3)8-18(17)24-11-19(23)22-20-14(4)9-16(21)10-15(20)5/h6-10,12H,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJIIKMULTDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)

![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)
![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
